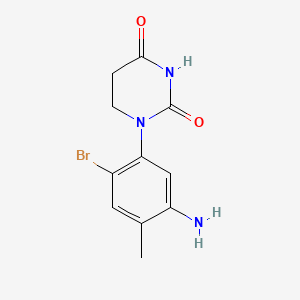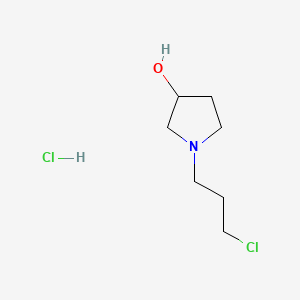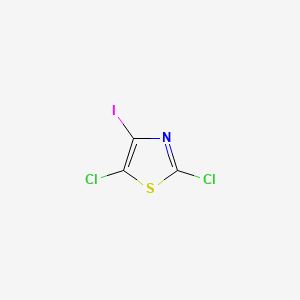
Ametoctradin metabolite M650F06 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ametoctradin metabolite M650F06 hydrochloride is a metabolite of ametoctradin, a fungicide used to control oomycetes such as Plasmopara viticola in grapes, Phytophthora infestans in potatoes and tomatoes, and other similar pathogens in various vegetables . The compound has the molecular formula C13H19N5O2·HCl and a molecular weight of 313.78 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ametoctradin metabolite M650F06 hydrochloride involves the reaction of 6-(7-amino-5-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)hexanoic acid with hydrochloric acid. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ametoctradin metabolite M650F06 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction can produce different reduced derivatives .
Scientific Research Applications
Ametoctradin metabolite M650F06 hydrochloride has several scientific research applications:
Mechanism of Action
Ametoctradin metabolite M650F06 hydrochloride exerts its effects by inhibiting complex III of the respiratory chain in the mitochondria of oomycetes. This inhibition reduces the adenosine triphosphate (ATP) content, disrupting the energy production in these pathogens and ultimately leading to their death . The molecular targets include the mitochondrial respiratory chain components, and the pathways involved are related to cellular respiration and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Ametoctradin: The parent compound, used as a fungicide with similar applications.
Ametoctradin metabolite M650F01: Another metabolite of ametoctradin, also studied for its fungicidal properties.
Metconazole: A fungicide with a different mechanism of action but used for similar purposes.
Azoxystrobin: Another fungicide with broad-spectrum activity against various plant pathogens.
Uniqueness
Ametoctradin metabolite M650F06 hydrochloride is unique in its specific inhibition of complex III in the mitochondrial respiratory chain, which sets it apart from other fungicides that may target different pathways or components . Its role as a metabolite also provides insights into the degradation and metabolic pathways of ametoctradin, contributing to a better understanding of its environmental fate and impact .
Properties
Molecular Formula |
C13H20ClN5O2 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
6-(7-amino-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19N5O2.ClH/c1-2-10-9(6-4-3-5-7-11(19)20)12(14)18-13(17-10)15-8-16-18;/h8H,2-7,14H2,1H3,(H,19,20);1H |
InChI Key |
WIMSAVAWSKSJNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1CCCCCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)











